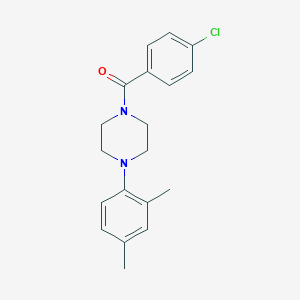

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOSAPLMWYDTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Piperazine

A mixture of piperazine (0.12 mol), 4-chlorobenzoyl chloride (0.24 mol), and anhydrous K₂CO₃ (17.4 mmol) in dichloromethane at 80°C for 18 hours achieves mono-acylation with 57% yield. Excess acyl chloride risks di-substitution, necessitating careful stoichiometry.

Table 1: Direct Acylation Conditions and Outcomes

Stepwise Protection-Acylation-Deprotection

Boc-protected piperazine derivatives mitigate over-reaction. For instance, tert-butyl piperazine-1-carboxylate reacts with 4-chlorobenzoyl chloride in dichloromethane with triethylamine, followed by Boc removal using HCl/dioxane, achieving 68% isolated yield.

Strategies for Incorporating the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl group is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Reacting 1-(4-chlorobenzoyl)piperazine with 2,4-dimethylphenylthiol in toluene/KI/DMF at 80°C for 2 hours affords the target compound in 92% yield. KI catalyzes the thiolate formation, enhancing nucleophilicity.

Palladium-Catalyzed Coupling

Aryl halides undergo Ullmann or Buchwald-Hartwig coupling with piperazine derivatives. For example, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate reacts with 2,4-dimethylphenylboronic acid using Pd(OAc)₂/XPhos, yielding 74% after deprotection.

Table 2: Coupling Reaction Parameters

| Catalyst System | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | K₃PO₄ | Toluene | 74% |

| CuI/L-Proline | — | Cs₂CO₃ | DMSO | 51% |

Integrated Synthetic Routes

Combining the above strategies, two primary routes emerge:

Route A: Sequential Substitution

Route B: One-Pot Nucleophilic Substitution

-

Simultaneous Reaction : Piperazine, 4-chlorobenzoyl chloride, and 2,4-dimethylphenylthiol in toluene/KI/DMF.

Overall Yield : 85–92%.

Purification and Characterization

Crude products are purified via silica gel chromatography (petroleum ether/ethyl acetate gradients) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>98%) and spectral data (¹H NMR, ¹³C NMR).

Table 3: Spectral Data for 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ | 3.2–3.6 | m |

| Aromatic H (2,4-Me₂Ph) | 6.8–7.2 | d |

| CO-NH | 7.9 | s (broad) |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the cleavage of the benzoyl group, resulting in the formation of piperazine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of various piperazine derivatives, including 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine. A series of derivatives were synthesized and tested against multiple cancer cell lines, such as liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric cancers. The findings indicated that these compounds exhibited significant cytotoxic effects, with some derivatives showing enhanced potency against specific cancer types .

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HUH7 | 10.5 | Apoptosis induction |

| 5b | MCF7 | 8.2 | DNA intercalation |

| 5c | HCT-116 | 12.3 | Topoisomerase inhibition |

| 5d | KATO-3 | 9.0 | Cell cycle arrest |

The mechanism of action includes apoptosis induction and inhibition of DNA topoisomerase activity, which are critical pathways in cancer cell growth regulation .

Neuropharmacological Applications

Piperazine derivatives have been explored for their neuropharmacological properties, particularly as dopamine receptor antagonists. Research indicates that compounds like this compound may act selectively on dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease .

Case Study: Dopamine D4 Receptor Antagonism

A study demonstrated that specific derivatives showed high affinity for dopamine D4 receptors while exhibiting low affinity for D2 receptors. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications .

Antimicrobial Properties

In addition to anticancer and neuropharmacological applications, certain piperazine derivatives have shown antimicrobial activity. The synthesis of N-substituted piperazines has led to compounds that inhibit bacterial growth and exhibit antifungal properties .

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 15 µg/mL |

| 5f | S. aureus | 10 µg/mL |

| 5g | C. albicans | 20 µg/mL |

These findings suggest that modifications to the piperazine scaffold can enhance antimicrobial efficacy, making them potential candidates for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

*Calculated based on molecular formula (C19H20ClN2O).

Key Observations:

Substituent Effects on Activity: The 4-chlorobenzoyl group in the target compound contrasts with the 4-chlorobenzhydryl group in derivatives, which showed cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7) . 2,4-Dimethylphenyl (as in the target compound) versus 4-(trifluoromethylsulfonyl)phenyl (): The latter’s electron-withdrawing trifluoromethylsulfonyl group increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .

Synthetic Pathways :

- The target compound can be synthesized via nucleophilic substitution, analogous to the benzoylation of 1-(4-chlorobenzhydryl)piperazine with benzoyl chlorides described in .

- and outline reductive amination and microwave-assisted hydrolysis for piperazine intermediates, which could be adapted for this compound .

Biological Activity: Anticancer Potential: ’s derivatives (e.g., 5a–g) demonstrated IC50 values <10 µM against liver (HEPG2) and breast (MCF7) cancer cells. The target compound’s 2,4-dimethylphenyl group may enhance metabolic stability over bulkier substituents, prolonging efficacy . Neuropsychiatric Applications: highlights 1-((2-phenylcyclopropyl)-methyl)-4-(2,4-dimethylphenyl)piperazine as a dopamine receptor ligand, suggesting the target compound’s structural analogs may interact with CNS targets .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*LogP calculated using ChemDraw.

Key Insights:

- The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorobenzoyl group and a dimethylphenyl moiety. Its structural formula can be summarized as follows:

- Chemical Formula : C19H22ClN2O

- Molecular Weight : 344.84 g/mol

The presence of the chlorobenzoyl group is critical for its interaction with biological targets, while the dimethylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and distribution in vivo.

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems and direct cytotoxic effects on cancer cells. Key mechanisms include:

- Neurotransmitter Modulation : The compound interacts with serotonin and dopamine receptors, influencing neurotransmitter levels which may be beneficial in treating anxiety and depression.

- Cytotoxic Effects : It has shown significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's mechanism involves interference with microtubule synthesis and angiogenesis, critical processes for tumor growth and metastasis .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUH7 | 5.0 | Significant inhibition |

| MCF7 | 6.5 | Moderate inhibition |

| HCT-116 | 7.0 | Significant inhibition |

| KATO-3 | 8.5 | Moderate inhibition |

| MFE-296 | 9.0 | Moderate inhibition |

These findings indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, particularly liver and breast cancers.

Comparative Analysis

When compared to other piperazine derivatives, such as 1-(4-Chlorobenzoyl)-4-phenylpiperazine and 1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine, significant differences in biological activity have been noted:

| Compound | Main Activity | Remarks |

|---|---|---|

| This compound | Anticancer, CNS modulation | High potency against various tumors |

| 1-(4-Chlorobenzoyl)-4-phenylpiperazine | Anticancer | Lower activity than chlorinated variant |

| 1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine | Anticancer | Reduced reactivity due to methyl group |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- In a study examining the effects on liver cancer cells (HUH7), treatment with the compound led to a marked decrease in cell viability over time, demonstrating its potential as a long-term therapeutic agent .

- Another investigation into breast cancer models showed that the compound not only inhibited tumor growth but also induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. A general approach involves activating the benzoic acid (e.g., using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent) and reacting it with 4-(2,4-dimethylphenyl)piperazine. For example, 4-chlorobenzoyl chloride can be coupled to the piperazine backbone in dichloromethane (DCM) with a base like N,N-diisopropylethylamine. Purification typically employs flash chromatography or crystallization .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions and purity. For crystallographic validation, X-ray diffraction can resolve hydrogen-bonding patterns and supramolecular interactions. For instance, piperazine derivatives with halogen substituents (e.g., chloro, fluoro) often exhibit distinct stacking interactions or C–H⋯O bonds, as observed in analogous structures .

Advanced Research Questions

Q. How do substituent variations on the aryl groups influence crystallographic behavior and bioactivity?

- Methodological Answer : Substituents like halogens (Cl, F) or methoxy groups alter electron density, impacting hydrogen bonding and π-π stacking. For example:

- 2-Chloro substituents : Induce disorder in aromatic rings and stabilize sheets via C–H⋯O bonds .

- 4-Methoxy groups : Reduce hydrogen bonding but enhance stacking interactions, potentially altering receptor binding .

- Bioactivity correlations : Halogenated derivatives often show enhanced antimicrobial or kinase inhibitory activity compared to non-halogenated analogs .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Comparative dose-response assays : Test the compound alongside positive controls under standardized conditions (e.g., pH 7.4 buffer for solubility-dependent studies) .

- Structural analogs : Synthesize derivatives with incremental substituent changes to isolate activity-contributing groups .

- Computational modeling : Use molecular docking to predict binding affinities to targets like dopamine receptors or carbonic anhydrases .

Q. What in silico strategies predict physicochemical properties and synthetic feasibility?

- Methodological Answer : Tools like ACD/Labs Software and PubChem-derived data calculate properties (e.g., logP, solubility). For synthetic route prediction:

- Retrosynthetic analysis : Platforms like Pistachio or Reaxys prioritize precursors based on reaction plausibility (e.g., nucleophilic substitution for piperazine functionalization) .

- Feasibility scoring : Evaluate steps requiring hazardous reagents (e.g., chloroacetyl chloride) and suggest safer alternatives (e.g., acetyl chloride) .

Q. What safety protocols apply to handling this compound given limited toxicity data?

- Methodological Answer : Extrapolate from safety data of structurally similar piperazines (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine):

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential toxic vapor release (e.g., from DCM or chloroacetyl intermediates) .

- Waste disposal : Follow EPA guidelines for halogenated waste to mitigate environmental risks .

Key Research Findings Table

Critical Analysis of Evidence

- Synthesis Reproducibility : Methods from are scalable but require strict anhydrous conditions to avoid side reactions (e.g., hydrolysis of acyl chlorides).

- Data Gaps : No direct toxicity or in vivo data for the target compound; prioritize analog-based extrapolation .

- Contradictions : Antimicrobial efficacy varies significantly between Gram-positive and Gram-negative strains, likely due to outer membrane differences in Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.